N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
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Overview
Description
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and methoxyaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and efficiency in reducing various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and yield. For example, a microreactor system can be employed to determine intrinsic reaction kinetics parameters and optimize the selective acylation process . This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of Schiff bases to secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an ethanol or methanol solvent.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction with NaBH4 typically yields secondary amines, while oxidation with KMnO4 can produce carboxylic acids.
Scientific Research Applications
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antitumor activities and potential as a kinase inhibitor.
Industry: Utilized in the production of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[[3-[amino-(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |
InChI |
InChI=1S/C18H21N5O2/c1-24-14-8-6-12(7-9-14)17(19)18-21-16(22-23-18)11-20-13-4-3-5-15(10-13)25-2/h3-10,17,20H,11,19H2,1-2H3,(H,21,22,23) |
InChI Key |
GVRCWORNNLOXLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NNC(=N2)CNC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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